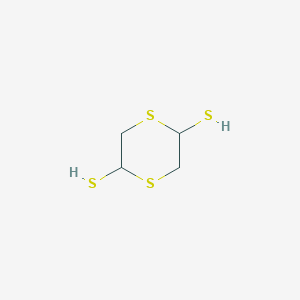
1,4-Dithiane-2,5-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiane-2,5-dithiol is an organosulfur compound characterized by a six-membered ring containing two sulfur atoms and two thiol groups at the 2 and 5 positions. This compound is known for its versatility in synthetic organic chemistry, particularly in the synthesis of sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiane-2,5-dithiol can be synthesized through various methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with reducing agents. For instance, the reduction of 1,4-dithiane-2,5-diol using sodium borohydride in the presence of a suitable solvent like ethanol can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiane-2,5-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Further reduction can lead to the formation of simpler thiol compounds.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Simpler thiol compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,4-Dithiane-2,5-dithiol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing sulfur-containing heterocycles.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: It is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Dithiane-2,5-dithiol involves its ability to act as both a nucleophile and an electrophile due to the presence of thiol groups. This dual functionality allows it to participate in various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group.
1,4-Dithiane-2,5-diol: A precursor to 1,4-Dithiane-2,5-dithiol.
1,4-Dithiins: Similar sulfur-containing heterocycles.
Uniqueness
This compound is unique due to its dual thiol functionality, which provides greater versatility in synthetic applications compared to similar compounds like 1,3-dithiane and 1,4-dithiane-2,5-diol .
Properties
CAS No. |
645404-26-8 |
|---|---|
Molecular Formula |
C4H8S4 |
Molecular Weight |
184.4 g/mol |
IUPAC Name |
1,4-dithiane-2,5-dithiol |
InChI |
InChI=1S/C4H8S4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 |
InChI Key |
JFLJVRLBIZHFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SCC(S1)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


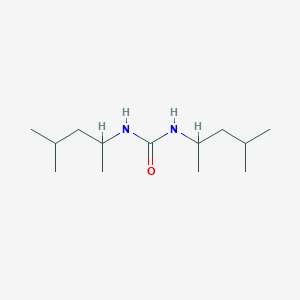
![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)

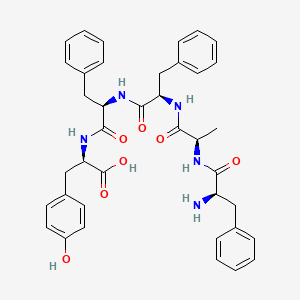
![2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12581719.png)
![Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]-](/img/structure/B12581720.png)
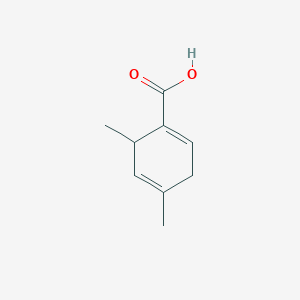
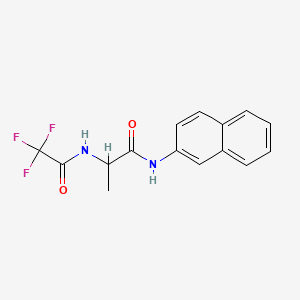
![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
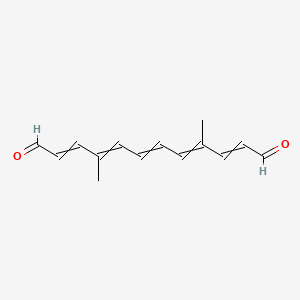
![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)
![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)
